molecular formula C22H18N2O B6642908 N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide

N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide

Cat. No. B6642908
M. Wt: 326.4 g/mol
InChI Key: YXWJQMPVTBSIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEA belongs to the family of endocannabinoids and is known to possess anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide exerts its effects through various mechanisms, including the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in the regulation of inflammation and pain. N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide also acts on the endocannabinoid system by inhibiting the breakdown of anandamide, which is a natural endocannabinoid that possesses anti-inflammatory and analgesic properties. Additionally, N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide has been shown to inhibit the activation of mast cells, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide has also been shown to reduce the activation of microglia, which are involved in the regulation of inflammation in the central nervous system. Additionally, N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide has been shown to increase the production of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.

Advantages and Limitations for Lab Experiments

N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide possesses various advantages and limitations for lab experiments. One advantage is that it possesses anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory and pain disorders. Additionally, N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide is relatively safe and well-tolerated, with few reported side effects. However, one limitation is that N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are various future directions for the research on N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of various inflammatory and pain disorders. Additionally, further research is needed to elucidate its mechanism of action, including its effects on the endocannabinoid system and the PPAR-α pathway. Another direction is to investigate its potential use in combination with other drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Finally, further research is needed to investigate the safety and efficacy of N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide in clinical trials.
Conclusion
In conclusion, N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide is a chemical compound that possesses various therapeutic applications, including its use in the treatment of various inflammatory and pain disorders. It exerts its effects through various mechanisms, including the activation of the PPAR-α pathway and the inhibition of mast cell activation. N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide possesses various advantages and limitations for lab experiments, including its anti-inflammatory and analgesic properties and its difficulty in synthesis. There are various future directions for the research on N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide, including its potential use in combination with other drugs and its safety and efficacy in clinical trials.

Synthesis Methods

N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide can be synthesized through various methods, including the reaction of 2-phenylethynylaniline with chloroacetyl chloride, followed by the reaction of the resulting compound with aniline in the presence of a base. Another method involves the reaction of 2-phenylethynylaniline with chloroacetic acid, followed by the reaction of the resulting compound with aniline in the presence of a base. The purity of the synthesized N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory disorders, including arthritis, multiple sclerosis, and neuropathic pain. N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide has also been shown to possess analgesic properties, which make it a potential alternative to traditional pain medications. Additionally, N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide has been shown to possess neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-22(24-20-11-5-2-6-12-20)17-23-21-13-7-10-19(16-21)15-14-18-8-3-1-4-9-18/h1-13,16,23H,17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWJQMPVTBSIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)NCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.